molecular formula C14H19NO2S B2355719 Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1787883-08-2

Cyclobutyl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2355719
CAS RN: 1787883-08-2
M. Wt: 265.37
InChI Key: DZBACNPZNZMWPD-UHFFFAOYSA-N
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Description

The compound contains a cyclobutyl group, a furan ring, and a thiazepan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur .


Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .

Scientific Research Applications

1. Efficient Solid Acid Catalysis

In the study by Reddy et al. (2012), phosphomolybdic acid was used as a catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, utilizing furan-2-yl(phenyl)methanol. This method offers high selectivity and good yields in a short reaction time, demonstrating the compound's relevance in facilitating efficient chemical reactions (Reddy et al., 2012).

2. Novel Synthesis Approaches

Sobenina et al. (2011) explored a two-step sequence involving ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate and dichlorodicyanobenzoquinone, resulting in furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene products. This novel approach underscores the compound's utility in creating unique chemical structures (Sobenina et al., 2011).

3. Catalyzed Aza-Piancatelli Rearrangement

Reddy et al. (2012) also reported on the use of In(OTf)3 as a catalyst for the aza-Piancatelli rearrangement, which involved furan-2-yl(phenyl)methanol derivatives. This process yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, highlighting the compound's role in producing complex organic structures (Reddy et al., 2012).

4. Synthesis of Hexahydroindolinones

Padwa et al. (1999) achieved the synthesis of hexahydroindolinones using an intramolecular Diels-Alder cycloaddition reaction of 2-amido substituted furans. This method illustrates the compound's significance in the formation of cyclic and polycyclic structures (Padwa et al., 1999).

5. Multicomponent Reaction Synthesis

Damavandi et al. (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans, using a series of furan-2-yl(pyridin-2-yl)methanones. This showcases the compound's role in facilitating efficient and novel synthetic routes (Damavandi et al., 2012).

6. Photocyclisation and Synthesis of Quinolines

Austin et al. (2007) demonstrated the synthesis of annulated quinolines via photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, involving furan derivatives. This method contributes to the understanding of photochemical reactions involving furan compounds (Austin et al., 2007).

properties

IUPAC Name

cyclobutyl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(11-3-1-4-11)15-7-6-13(18-10-8-15)12-5-2-9-17-12/h2,5,9,11,13H,1,3-4,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBACNPZNZMWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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